Cas no 1803694-28-1 (6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid)

6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid
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- インチ: 1S/C7H6F2N2O2/c8-6(9)5-3(7(12)13)1-2-4(10)11-5/h1-2,6H,(H2,10,11)(H,12,13)
- InChIKey: JITOHONKAGWDKN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=CC=C(N)N=1)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): 0.7
6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029077816-250mg |
6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid |
1803694-28-1 | 97% | 250mg |
$470.40 | 2022-04-02 | |
Alichem | A029077816-1g |
6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid |
1803694-28-1 | 97% | 1g |
$1,490.00 | 2022-04-02 | |
Alichem | A029077816-500mg |
6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid |
1803694-28-1 | 97% | 500mg |
$855.75 | 2022-04-02 |
6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acidに関する追加情報
Comprehensive Overview of 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1803694-28-1)
6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1803694-28-1) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its difluoromethyl and carboxylic acid functional groups, has garnered attention for its unique chemical properties and potential in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antibacterial agents.
The structural features of 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid make it a valuable intermediate in medicinal chemistry. The presence of the amino group at the 6-position and the difluoromethyl moiety at the 2-position enhances its reactivity, enabling diverse synthetic modifications. This compound is often utilized in cross-coupling reactions and amide bond formations, which are critical steps in the synthesis of complex drug candidates. Its carboxylic acid functionality further allows for easy conjugation with other molecular fragments, expanding its utility in structure-activity relationship (SAR) studies.
In recent years, the demand for fluorinated compounds like 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid has surged due to their enhanced metabolic stability and bioavailability. Fluorine incorporation is a key strategy in modern drug design, as it improves binding affinity and reduces off-target effects. This compound aligns with the growing trend of fluorine chemistry in pharmaceuticals, addressing challenges such as drug resistance and poor solubility. Its applications extend to crop protection, where fluorinated pyridines are used to develop novel pesticides with improved efficacy.
From a synthetic perspective, 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid is typically prepared through multi-step organic synthesis involving halogenation, amination, and carboxylation reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, ensuring high yields and purity. The compound's spectroscopic data (e.g., NMR, IR, and MS) are well-documented, facilitating its identification and quality control in research settings.
The versatility of 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid is further highlighted by its role in bioconjugation and proteomics. Researchers leverage its reactive sites to attach fluorescent tags or affinity labels, enabling the study of protein interactions and cellular pathways. This aligns with the rising interest in precision medicine and targeted therapies, where understanding molecular interactions is paramount. Additionally, its stability under physiological conditions makes it suitable for in vivo applications.
As the pharmaceutical industry shifts toward green chemistry, the synthesis and use of 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid are being reevaluated to minimize environmental impact. Innovations such as catalytic methods and solvent-free reactions are being explored to enhance sustainability. This compound's potential in biodegradable materials and renewable energy applications is also under investigation, reflecting broader trends in sustainable innovation.
In conclusion, 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1803694-28-1) represents a critical tool in modern chemical research. Its multifaceted applications span drug development, agriculture, and biotechnology, driven by its unique structural attributes. As scientific advancements continue, this compound is poised to play a pivotal role in addressing global challenges in healthcare and sustainability.
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